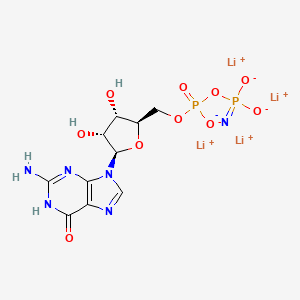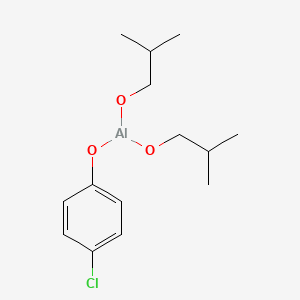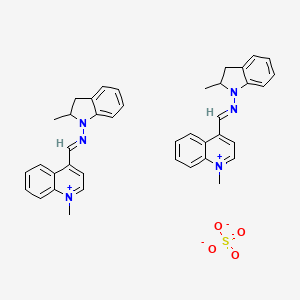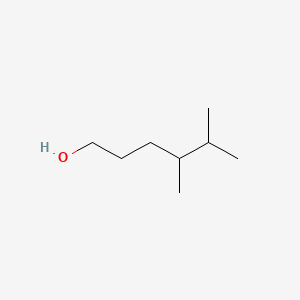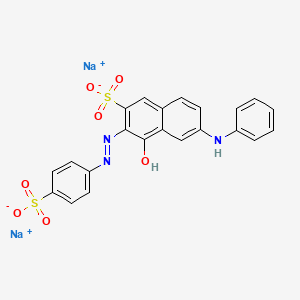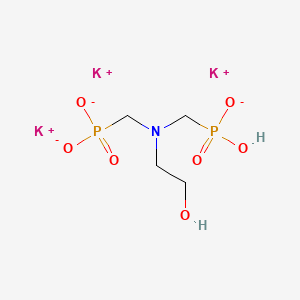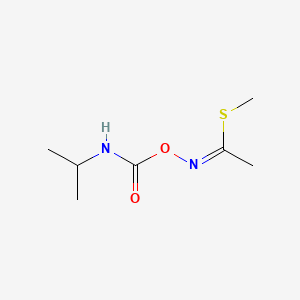
Ethanimidothioic acid, N-((((1-methylethyl)amino)carbonyl)oxy)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanimidothioic acid, N-((((1-methylethyl)amino)carbonyl)oxy)-, methyl ester is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is known for its unique structural properties, which make it a valuable subject of study in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanimidothioic acid, N-((((1-methylethyl)amino)carbonyl)oxy)-, methyl ester typically involves multiple steps. One common method includes the reaction of ethanimidothioic acid with isopropylamine to form an intermediate compound. This intermediate is then reacted with methyl chloroformate under controlled conditions to yield the final product. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
Ethanimidothioic acid, N-((((1-methylethyl)amino)carbonyl)oxy)-, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanimidothioic acid, N-((((1-methylethyl)amino)carbonyl)oxy)-, methyl ester involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways, making it a subject of interest in medicinal chemistry.
Comparison with Similar Compounds
- Ethanimidothioic acid, N-((amino)carbonyl)oxy-, methyl ester
- Ethanimidothioic acid, N-((ethylamino)carbonyl)oxy-, methyl ester
- Ethanimidothioic acid, N-((propylamino)carbonyl)oxy-, methyl ester
Uniqueness: Ethanimidothioic acid, N-((((1-methylethyl)amino)carbonyl)oxy)-, methyl ester is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
CAS No. |
60051-41-4 |
|---|---|
Molecular Formula |
C7H14N2O2S |
Molecular Weight |
190.27 g/mol |
IUPAC Name |
methyl (1Z)-N-(propan-2-ylcarbamoyloxy)ethanimidothioate |
InChI |
InChI=1S/C7H14N2O2S/c1-5(2)8-7(10)11-9-6(3)12-4/h5H,1-4H3,(H,8,10)/b9-6- |
InChI Key |
JJHISOGXGXAZIT-TWGQIWQCSA-N |
Isomeric SMILES |
CC(C)NC(=O)O/N=C(/C)\SC |
Canonical SMILES |
CC(C)NC(=O)ON=C(C)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







